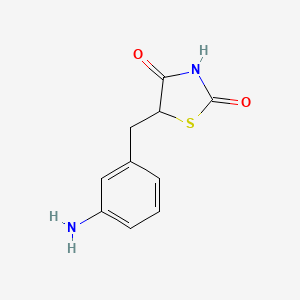

5-(3-Aminobenzyl)-1,3-thiazolane-2,4-dione

Overview

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “5-(3-Aminobenzyl)-1,3-thiazolane-2,4-dione”, we can infer from related compounds that it might involve a series of reactions including coupling, cyclization, and oxidation . For instance, a Cu(I)-catalyzed synthesis of quinazolin-4(3H)-ones from 2-halobenzamides and aryl aldehydes or dimethyl acetamide (DMA) involves C–N coupling, reductive amination, cyclization, and oxidation .Scientific Research Applications

Antimicrobial Agent

The Thiazolidin-2,4-dione (TZD) scaffold, which includes “5-(3-Aminobenzyl)thiazolidine-2,4-dione”, has been shown to have antimicrobial properties . TZD analogues exhibit their antimicrobial action by inhibiting cytoplasmic Mur ligases . The molecules H5, H13, H15, and H18 have shown moderate to promising activity against selected species of microbial strains .

Antioxidant Agent

The TZD scaffold also exhibits antioxidant properties . The antioxidant action is achieved by scavenging reactive oxygen species (ROS) . In antioxidant evaluation studies, the analogue H5 with IC50 = 14.85 μg/mL was found to be the most active molecule .

Hypoglycemic Agent

TZD analogues, including “5-(3-Aminobenzyl)thiazolidine-2,4-dione”, exhibit hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation .

Anticancer Agent

The synthesized molecules of thiazolidine-2,4-dione were evaluated for their anticancer potential . The results of anticancer evaluation revealed that all the screened derivatives possess mild anticancer potential .

Drug Development

The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities . The in-silico ADME studies revealed that all the compounds were found to be drug-like .

Analytical Chemistry

In the field of analytical chemistry, “5-(3-Aminobenzyl)thiazolidine-2,4-dione” could potentially be used as a matrix for the analysis of low molecular-weight compounds .

Safety and Hazards

The safety data sheet for a related compound, 3-Aminobenzyl alcohol, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Future Directions

Mechanism of Action

Target of Action

The primary targets of 5-(3-Aminobenzyl)thiazolidine-2,4-dione, a thiazolidin-2,4-dione (TZD) analogue, are the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) and cytoplasmic Mur ligases . PPAR-γ is a nuclear receptor that plays a crucial role in regulating lipid metabolism and glucose homeostasis . Cytoplasmic Mur ligases are essential enzymes involved in the biosynthesis of bacterial cell walls .

Mode of Action

5-(3-Aminobenzyl)thiazolidine-2,4-dione interacts with its targets in the following ways:

- PPAR-γ activation : The compound improves insulin resistance by activating the PPAR-γ receptor . This activation leads to an increase in the transcription of specific genes that enhance the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation .

- Inhibition of cytoplasmic Mur ligases : The compound exhibits antimicrobial action by inhibiting cytoplasmic Mur ligases . This inhibition disrupts the biosynthesis of bacterial cell walls, leading to the death of the bacteria .

Biochemical Pathways

The activation of PPAR-γ by 5-(3-Aminobenzyl)thiazolidine-2,4-dione leads to changes in several biochemical pathways. It increases the synthesis of certain proteins involved in fat and glucose metabolism, which reduces levels of certain types of lipids and circulating free fatty acids . This results in cells becoming more dependent on the oxidation of carbohydrates, specifically glucose, to yield energy for other cellular processes .

Pharmacokinetics

These compounds are known for their selectivity, purity, and product yield, which can impact their bioavailability .

Result of Action

The activation of PPAR-γ by 5-(3-Aminobenzyl)thiazolidine-2,4-dione leads to improved insulin resistance, making it a potential agent for the treatment of type 2 diabetes . Its inhibition of cytoplasmic Mur ligases gives it antimicrobial properties . Additionally, it has antioxidant action by scavenging reactive oxygen species (ROS) .

properties

IUPAC Name |

5-[(3-aminophenyl)methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c11-7-3-1-2-6(4-7)5-8-9(13)12-10(14)15-8/h1-4,8H,5,11H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKLCAMMJLTHON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CC2C(=O)NC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Aminobenzyl)thiazolidine-2,4-dione | |

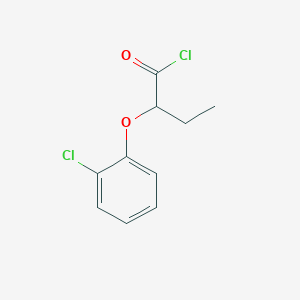

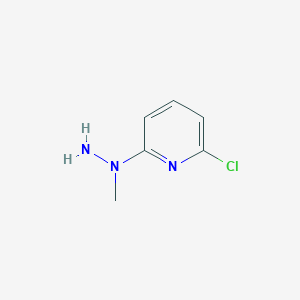

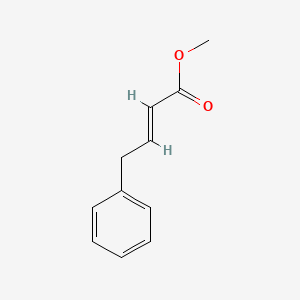

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B3036495.png)

![3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3036500.png)

![4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B3036504.png)

![[(1R,2S,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octan-2-yl] benzoate](/img/structure/B3036506.png)

![3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3036507.png)